molecular formula C14H14N2O4S B1398746 2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid CAS No. 1095823-52-1

2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid

Cat. No. B1398746
M. Wt: 306.34 g/mol
InChI Key: XWARFFHSKGUJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1095823-37-2 . It has a molecular weight of 292.32 . The compound is a white to yellow solid at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole compounds are generally synthesized using a systematic combinatorial chemical approach .


Molecular Structure Analysis

The compound’s IUPAC name is 2-({[(benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid . Its InChI Code is 1S/C13H12N2O4S/c16-12(17)10-6-14-11(20-10)7-15-13(18)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,18)(H,16,17) .


Chemical Reactions Analysis

Thiazole compounds, including this one, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 292.32 .

Scientific Research Applications

  • Chemical Synthesis and Isomerization Studies

    • Studies on the synthesis of compounds related to 2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid have shown that isomerization of amino acid components in thiazoline peptides can occur. This is significant in the preparation and understanding of thiazoline-based compounds (Hirotsu, Shiba, & Kaneko, 1970).
  • Synthesis of Aminothiazoles and Thiazolecarboxylic Acid Derivatives

    • Research has been conducted on synthesizing various aminothiazole and thiazolecarboxylic acid derivatives, including those with structures similar to 2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid. These studies have contributed to the development of methods for producing these types of compounds, which have potential applications in various fields (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985); (Dulaimy et al., 2017).
  • Antibacterial and Antifungal Applications

    • Some studies have focused on synthesizing new derivatives of thiazolecarboxylic acid, including analogs of 2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid, for potential antibacterial and antifungal applications. These compounds have shown promising activity in this area (Shafi, Rajesh, & Senthilkumar, 2021).
  • Synthesis of Heterocyclic Compounds

    • The synthesis of various heterocyclic compounds, including thiazole derivatives, has been explored. These compounds have diverse applications, such as in the development of new pharmaceuticals and materials (El‐Emary & Khodairy, 2006).
  • Development of Novel Synthesis Methods

    • Research has also been conducted on novel methods for synthesizing thiazole derivatives, including the use of ultrasonic and thermally mediated techniques. These methods offer advantages in terms of yield and efficiency (Baker & Williams, 2003).
  • Structural Analysis and Crystallography

    • Studies have also been done on the structural analysis and crystallography of thiazolecarboxylic acid derivatives. These analyses are crucial for understanding the properties and potential applications of these compounds (Kennedy et al., 1999).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound were not found, thiazole-bearing compounds are being developed as novel therapeutic agents for a variety of pathological conditions . Medicinal chemists are focusing their efforts on thiazole-bearing compounds to find new leads, which may later be translated into new drugs .

properties

IUPAC Name

2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-9(12-15-7-11(21-12)13(17)18)16-14(19)20-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARFFHSKGUJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725533
Record name 2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid

CAS RN

1095823-52-1
Record name 2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Reactant of Route 2
2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Reactant of Route 3
2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Reactant of Route 4
2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Reactant of Route 6
2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.